molecular formula C14H16ClN3OS2 B11194338 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B11194338
M. Wt: 341.9 g/mol
InChI Key: XCJQBWWOGNHWID-UHFFFAOYSA-N
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Description

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form the intermediate 3-chlorobenzylthiourea. This intermediate then undergoes cyclization with pentanoyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a pentanamide group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClN3OS2

Molecular Weight

341.9 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C14H16ClN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19)

InChI Key

XCJQBWWOGNHWID-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl

Origin of Product

United States

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